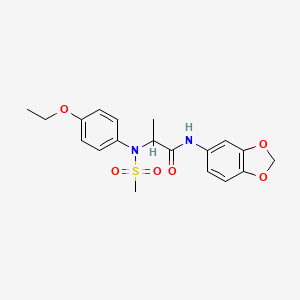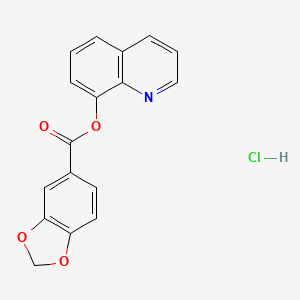
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Descripción general
Descripción
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as BMD-494, is a chemical compound that has been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide acts as an inhibitor of the pro-inflammatory enzyme, 12-lipoxygenase (12-LOX). This enzyme is involved in the production of inflammatory mediators such as leukotrienes and prostaglandins, which contribute to the pathogenesis of neurological disorders. By inhibiting 12-LOX, this compound reduces inflammation and oxidative stress, which in turn promotes neuronal survival and regeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It reduces the production of inflammatory mediators such as leukotrienes and prostaglandins, as well as the expression of pro-inflammatory cytokines. It also promotes neuronal survival and regeneration by increasing the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It has been shown to have low toxicity and can be administered orally or through injection. However, there are also limitations to its use in lab experiments. It has a short half-life and may require frequent dosing. Additionally, more research is needed to determine its efficacy and safety in humans.
Direcciones Futuras
There are several future directions for research on N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. One area of focus is the development of more potent and selective inhibitors of 12-LOX. Another area of research is the investigation of this compound's potential in the treatment of other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, more research is needed to determine the optimal dosing and administration route for this compound in humans.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been studied extensively for its potential therapeutic applications in various neurological disorders. It acts as an inhibitor of 12-LOX, which reduces inflammation and oxidative stress, and promotes neuronal survival and regeneration. While there are limitations to its use in lab experiments, there are also several future directions for research on this compound.
Aplicaciones Científicas De Investigación
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. It has been shown to have neuroprotective effects by reducing inflammation and oxidative stress, as well as promoting neuronal survival and regeneration.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-4-25-16-8-6-15(7-9-16)21(28(3,23)24)13(2)19(22)20-14-5-10-17-18(11-14)27-12-26-17/h5-11,13H,4,12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTUIMQFLMFKJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-{[4-(dimethylamino)phenyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3973831.png)
![N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide]](/img/structure/B3973833.png)
![5-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B3973835.png)
![{4-[3-(acetyloxy)phenyl]-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl}methylene diacetate](/img/structure/B3973838.png)
![1-(2-fluorophenyl)-4-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973849.png)
![2-(1-{1-[(4-methylphenoxy)acetyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B3973850.png)
![3-(2-chlorophenyl)-N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B3973854.png)
![1-{1-[3-(benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3973872.png)
![2-{[4-(2,2-dimethoxyethyl)piperazin-1-yl]methyl}-4-methylphenol](/img/structure/B3973884.png)
![3-chloro-N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzamide](/img/structure/B3973891.png)
![6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B3973901.png)


![N-benzyl-2,5-dichloro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3973914.png)